N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE

Description

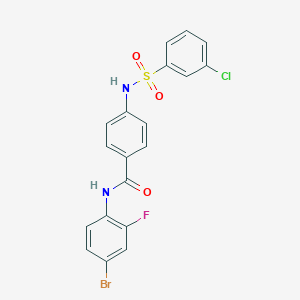

N-(4-Bromo-2-fluorophenyl)-4-(3-chlorobenzenesulfonamido)benzamide is a benzamide derivative featuring a halogenated aryl backbone and a sulfonamide-linked chlorobenzene moiety. Structurally, it combines bromo and fluoro substituents on the phenyl ring, along with a 3-chlorobenzenesulfonamido group at the para position of the benzamide core.

The sulfonamide group enhances hydrogen-bonding capacity and solubility, while halogen atoms (Br, F, Cl) contribute to hydrophobic interactions and metabolic stability. This compound’s unique substitution pattern distinguishes it from other benzamide derivatives, as discussed below.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-[(3-chlorophenyl)sulfonylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrClFN2O3S/c20-13-6-9-18(17(22)10-13)23-19(25)12-4-7-15(8-5-12)24-28(26,27)16-3-1-2-14(21)11-16/h1-11,24H,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWDMSKUATWCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-fluoroaniline with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then coupled with benzoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

Substitution Reactions: The halogen substituents (bromine, fluorine, and chlorine) can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and sulfonyl groups.

Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-bromo-2-fluorophenyl)-4-(3-chlorobenzenesulfonamido)benzamide exhibit promising anticancer properties. The presence of a sulfonamide group enhances the drug's ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that benzamide derivatives can effectively target cancer cell lines, leading to reduced tumor growth in preclinical models.

Mechanism of Action

The compound is believed to function by inhibiting the activity of certain kinases involved in cell signaling pathways. This inhibition can disrupt the cell cycle and induce apoptosis in cancer cells, making it a candidate for further development in oncology.

Antibacterial Properties

The sulfonamide moiety in the compound contributes to its antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is essential for DNA replication. Preliminary studies have demonstrated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Efficacy Against Resistant Strains

A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) showed that this compound could inhibit bacterial growth effectively, suggesting its potential as a treatment option for resistant infections.

Chemical Synthesis and Industrial Applications

Synthesis of Fine Chemicals

This compound serves as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new compounds with tailored biological activities.

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for drug development |

| Agrochemical Development | Potential use in creating herbicides or pesticides |

| Fine Chemical Production | Acts as a building block for various chemical syntheses |

Research Insights and Future Directions

The ongoing research into this compound focuses on optimizing its biological activity and exploring new therapeutic avenues. Researchers are investigating:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- Combination Therapies : Evaluating the efficacy of this compound in combination with other drugs to enhance therapeutic outcomes.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and antibacterial activities.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The compound’s halogen substituents may also enhance its binding affinity and specificity for target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Analysis

Bioactivity and Selectivity

- Kinase Inhibition: The target compound’s sulfonamide group and halogenated aryl system are structurally aligned with kinase inhibitors like the triazole chalcone derivatives (e.g., compounds 4a-h in ) and quinazoline-based acrylamides ().

- Anti-Cancer Potential: Compared to 3-Bromo-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide (), the target compound lacks the morpholine ring, which is associated with improved solubility but may reduce target affinity. The 3-chlorobenzenesulfonamido group could enhance hydrophobic interactions in tumor microenvironments.

Physicochemical Properties

- Metabolic Stability : The carbamothioyl group in introduces metabolic vulnerability due to thioester hydrolysis, whereas the target’s stable sulfonamide and halogen substituents may prolong half-life .

Electronic and Steric Effects

- Halogen Interactions : The 4-bromo-2-fluorophenyl group in the target compound provides steric bulk and electron-withdrawing effects, contrasting with the nitro group in , which increases reactivity but reduces stability.

- Sulfonamide vs. Sulfonyl Groups : The 3-chlorobenzenesulfonamido group (target) enables hydrogen bonding via the NH moiety, unlike the sulfonyl groups in and , which rely on dipole interactions.

Research Findings and Implications

Substituent Impact on Activity

Biological Activity

N-(4-Bromo-2-fluorophenyl)-4-(3-chlorobenzenesulfonamido)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H9BrClFNO2S

- Molecular Weight : 353.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to inhibit certain enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of halogen substituents (bromine and fluorine) may enhance the lipophilicity and bioactivity of the compound, facilitating better interaction with microbial membranes.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells. This effect could be mediated through the inhibition of specific signaling pathways critical for cell proliferation and survival.

- Anti-inflammatory Effects : There is evidence that similar sulfonamide derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential role for the compound in treating inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluating the antimicrobial efficacy of various sulfonamide derivatives found that compounds with similar structural motifs demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating promising antimicrobial potential for this compound.

-

Cancer Cell Line Assays :

- In vitro assays conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. Further mechanistic studies are warranted to elucidate the specific pathways involved.

-

Inflammation Models :

- Animal models of inflammation treated with related compounds showed a reduction in swelling and pain, attributed to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This supports the hypothesis that this compound may have therapeutic applications in inflammatory conditions.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.